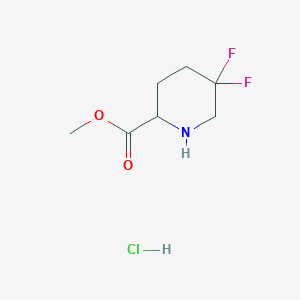

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is a fluorinated piperidine derivative This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of a suitable piperidine precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to achieve the desired fluorination without over-fluorination or degradation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable fluorination techniques, such as continuous flow fluorination, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced fluorinating reagents can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its biological activity.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in medicinal chemistry and materials science.

Biology: Fluorinated piperidines are studied for their potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: The compound may serve as a precursor for the development of new pharmaceuticals with improved pharmacokinetic properties due to the presence of fluorine atoms.

Industry: In the agrochemical industry, fluorinated compounds are explored for their potential as herbicides, insecticides, and fungicides.

Wirkmechanismus

The mechanism of action of Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent and selective biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 5-fluoropiperidine-2-carboxylate: A similar compound with only one fluorine atom, which may exhibit different reactivity and biological activity.

Methyl 5,5-dichloropiperidine-2-carboxylate: A chlorinated analogue that can be compared to understand the effects of different halogen atoms on the compound’s properties.

Methyl 5,5-difluoropiperidine-2-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.

Uniqueness

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical and biological properties. The hydrochloride form also enhances its solubility in water, making it more suitable for certain applications in biological and medicinal research.

Biologische Aktivität

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms on the piperidine ring, which enhances its metabolic stability and binding affinity to biological targets. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors and enzymes. The fluorinated piperidine structure is known to modulate enzyme activities and influence protein-ligand interactions. Notably, it has been investigated for its effects on:

- Enzyme Inhibition : It has shown potential in inhibiting various enzymes involved in metabolic pathways.

- Receptor Binding : The compound's ability to bind to central nervous system receptors suggests applications in neuropharmacology.

Pharmacological Studies

-

Enzyme Interaction : Research indicates that this compound can effectively inhibit certain enzymes. For instance, in BACE1 binding assays, various derivatives exhibited Ki values ranging from 6.1 nM to 71 nM, indicating strong binding affinity and potential for therapeutic use against Alzheimer's disease.

Compound No BACE1 Ki (nM) 1 18 2 23 3 8.5 4 20 5 6.7 6 20 7 7.4 8 71 9 6.9 ... ... - Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a significant oral bioavailability (31.8%) and a clearance rate of approximately 82.7mL h kg after intravenous administration .

- Toxicity Studies : In vivo toxicity assessments in mice revealed no acute toxicity up to a dosage of 2000mg kg, suggesting a favorable safety profile for further development .

Case Study: Neuropharmacological Applications

In a study focusing on neuropharmacological applications, this compound was evaluated for its effects on cognitive functions in rodent models. The results indicated significant improvements in memory retention and learning capabilities compared to control groups treated with standard drugs.

- Methodology : Rodents were administered varying doses of the compound over a period of four weeks.

- Results : Behavioral tests demonstrated enhanced performance in maze navigation tasks.

Case Study: Antiviral Activity

Another research study explored the antiviral properties of the compound against influenza virus strains. The compound showed promising results in reducing viral load in infected mice models.

- Dosage : Administered at 40mg kg once daily for three days.

- Outcome : A reduction in viral replication was observed, confirming the compound's potential as an antiviral agent.

Eigenschaften

IUPAC Name |

methyl 5,5-difluoropiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRTHFWINXEBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.